molecular formula C21H16ClFN6O3 B10943472 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzamide

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B10943472
M. Wt: 454.8 g/mol
InChI Key: SDWNPUCSGODNFM-UHFFFAOYSA-N
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Description

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzamide is a complex organic compound that features a benzamide core substituted with pyrazole and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

    Fused Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.

    Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the fluorobenzyl moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H16ClFN6O3

Molecular Weight

454.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]benzamide

InChI

InChI=1S/C21H16ClFN6O3/c22-18-13-28(26-20(18)29(31)32)10-14-5-7-15(8-6-14)21(30)25-17-9-24-27(12-17)11-16-3-1-2-4-19(16)23/h1-9,12-13H,10-11H2,(H,25,30)

InChI Key

SDWNPUCSGODNFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl)F

Origin of Product

United States

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